molecular formula C11H9NO2 B6365776 3-(3-Hydroxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261988-84-4

3-(3-Hydroxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6365776
CAS RN: 1261988-84-4
M. Wt: 187.19 g/mol
InChI Key: PRZCGCRTNSGNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Hydroxyphenyl)-2-hydroxypyridine, 95% (3-HP2H) is an organic compound with a unique chemical structure. It is a phenol derivative with a hydroxypyridine group, and is used for a variety of scientific and industrial applications. This compound has been studied extensively for its potential applications in the fields of synthetic organic chemistry, materials science, and biochemistry.

Scientific Research Applications

3-(3-Hydroxyphenyl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and is also used in the preparation of pharmaceuticals and other materials. In addition, 3-(3-Hydroxyphenyl)-2-hydroxypyridine, 95% is used as a catalyst in the synthesis of organic molecules, and in the purification of proteins and other biomolecules. It is also used as a fluorescent probe for the detection of biological molecules.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as an oxidizing agent and is involved in the oxidation of other molecules. It is also believed to be involved in the formation of covalent bonds between molecules, and in the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Hydroxyphenyl)-2-hydroxypyridine, 95% have not been extensively studied. However, some studies have suggested that the compound may have anti-inflammatory and antioxidant effects. In addition, 3-(3-Hydroxyphenyl)-2-hydroxypyridine, 95% may have a role in the regulation of cellular metabolism and in the formation of new proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3-Hydroxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its high purity. The compound is also relatively easy to synthesize and purify, and it is relatively stable in solution. However, the compound is toxic and can be hazardous if mishandled. In addition, the compound has a strong odor, which can be irritating to some people.

Future Directions

There are a number of potential future directions for 3-(3-Hydroxyphenyl)-2-hydroxypyridine, 95% research. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of synthetic organic chemistry, materials science, and biochemistry. In addition, further research could be conducted to explore the potential of 3-(3-Hydroxyphenyl)-2-hydroxypyridine, 95% as a therapeutic agent, and to explore its potential for use in drug delivery systems. Finally, research could be conducted to explore the potential of 3-(3-Hydroxyphenyl)-2-hydroxypyridine, 95% as a fluorescent probe for the detection of biological molecules.

Synthesis Methods

The synthesis of 3-(3-Hydroxyphenyl)-2-hydroxypyridine, 95% is a multi-step process. The first step is the synthesis of 3-hydroxy-2-pyridone (3-HP) from 3-hydroxybenzaldehyde and hydroxylamine hydrochloride. The second step involves the reaction of 3-HP with 3-hydroxybenzaldehyde to form 3-(3-Hydroxyphenyl)-2-hydroxypyridine, 95%. The reaction is catalyzed by an acid, and the product is purified by recrystallization. The overall yield of the reaction is approximately 95%.

properties

IUPAC Name

3-(3-hydroxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-9-4-1-3-8(7-9)10-5-2-6-12-11(10)14/h1-7,13H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZCGCRTNSGNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682526
Record name 3-(3-Hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261988-84-4
Record name 2(1H)-Pyridinone, 3-(3-hydroxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261988-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.